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molecular formula C7H5BrO B042254 3-Bromobenzaldehyde CAS No. 3132-99-8

3-Bromobenzaldehyde

Cat. No. B042254
M. Wt: 185.02 g/mol
InChI Key: SUISZCALMBHJQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04585898

Procedure details

Charge 0.8 molar proportion of dibromomethane and 1.3 molar proportions of anhydrous aluminum chloride to a suitable reaction vessel. Add one molar proportion of benzaldehyde to the resultant slurry with agitation over a period of one hour at 40°-50° C. After completing the addition of the benzaldehyde, add one molar proportion of bromine chloride over a period of 4-5 hours while continuing agitation and maintaining the pot temperature at 50°-70° C. Continue agitation for an additional hour at 60°-70° C. Transfer the reaction mass to a flask containing dilute hydrochloric acid, separate the organic, and recover the solvent by distillation. The process results in the formation of 3-bromobenzaldehyde which is isolated in an 85% yield (99+% purity) by vacuum distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[CH2:2][Br:3].[Cl-].[Al+3].[Cl-].[Cl-].[CH:8](=[O:15])[C:9]1[CH:14]=C[CH:12]=[CH:11][CH:10]=1.BrCl.Cl>>[Br:3][C:2]1[CH:14]=[C:9]([CH:10]=[CH:11][CH:12]=1)[CH:8]=[O:15] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the pot temperature at 50°-70° C
CUSTOM
Type
CUSTOM
Details
at 60°-70° C
CUSTOM
Type
CUSTOM
Details
separate the organic, and
CUSTOM
Type
CUSTOM
Details
recover the solvent
DISTILLATION
Type
DISTILLATION
Details
by distillation

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=O)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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